Endomorphin 1 (acetate) is a naturally occurring peptide that belongs to the class of endogenous opioid peptides. It is derived from proenkephalin and exhibits high affinity and selectivity for the mu-opioid receptor, making it significant in pain modulation and analgesic research. Endomorphin 1 is characterized by its potent analgesic effects, which are mediated through its action on the central nervous system.
Endomorphin 1 is synthesized in the body from proopiomelanocortin, a precursor protein that undergoes enzymatic cleavage to produce various peptides, including endorphins and enkephalins. It has been identified in various tissues, including the brain and spinal cord, where it plays a role in pain regulation and emotional responses.
Endomorphin 1 is classified as an opioid peptide, specifically a tetrapeptide with the sequence Tyr-Pro-Trp-Phe-NH2. It is part of a larger family of opioid peptides that includes endomorphins 1 and 2, which are known for their analgesic properties.
The synthesis of Endomorphin 1 (acetate) can be achieved through several methods, primarily using solid-phase peptide synthesis or solution-phase techniques. The solid-phase method typically involves:
Technical details include monitoring reaction yields at each step, with typical yields ranging from 50% to 90% depending on the specific modifications made to the peptide structure .
The molecular structure of Endomorphin 1 (acetate) consists of four amino acids linked by peptide bonds. Its chemical formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 351.45 g/mol. The specific arrangement of amino acids contributes to its binding affinity for mu-opioid receptors.
Endomorphin 1 can undergo various chemical reactions, particularly hydrolysis and modifications at its terminal amino groups to enhance stability or alter pharmacokinetic properties. For example:
Technical details include monitoring reaction progress using techniques like thin-layer chromatography or mass spectrometry .
Endomorphin 1 exerts its effects primarily through binding to mu-opioid receptors located in the brain and spinal cord. The binding activates intracellular signaling pathways that lead to:
Studies have shown that Endomorphin 1 has a higher binding affinity for mu-opioid receptors compared to other opioid peptides, contributing to its potent analgesic effects .
Endomorphin 1 has several scientific applications:
Endomorphin 1 acetate (chemical name: N-acetyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide acetate) exhibits exceptional selectivity for the μ-opioid receptor subtype. Competitive radioligand binding assays using transfected cell systems demonstrate a mean equilibrium inhibition constant (Kᵢ) of 1.11 nM at μ-opioid receptors, confirming subnanomolar affinity. This positions Endomorphin 1 acetate among the highest-affinity endogenous μ-opioid ligands identified, with >10-fold greater selectivity for μ-opioid receptors over δ- or κ-opioid subtypes [1] [3] [5].
Table 1: Binding Affinity Profile of Endomorphin 1 Acetate
| Receptor Type | Kᵢ Value (nM) | Selectivity Ratio (vs. μ-opioid receptor) |
|---|---|---|
| μ-opioid receptor | 1.11 ± 0.3 | 1 |
| κ3 binding sites | 20–30 | 18–27 |
| δ-opioid receptor | >1000 | >900 |
| κ1-opioid receptor | >1000 | >900 |
The molecular basis for this selectivity involves specific interactions between Endomorphin 1 acetate's N-terminal tyrosine residue and transmembrane domains within the μ-opioid receptor binding pocket. The tyrosine phenol hydroxyl group forms a critical hydrogen bond with conserved His297⁶.⁵², while the C-terminal phenylalaninamide engages hydrophobic pocket residues (e.g., Trp318⁷.³⁵) through aromatic stacking interactions [3] [8]. Mutation studies confirm that replacement of Tyr¹ with non-canonical amino acids diminishes binding by >100-fold, underscoring this residue's indispensable role in μ-opioid receptor recognition [8].
Beyond μ-opioid receptor selectivity, Endomorphin 1 acetate displays secondary affinity for kappa3 opioid binding sites (Kᵢ = 20–30 nM). While approximately 20-fold lower than its μ-opioid receptor affinity, this represents significant biological activity. Kappa3 sites constitute a pharmacologically distinct subtype within the κ-opioid receptor family, characterized by differential ligand recognition patterns and neural distribution [1] [4].
Binding kinetic analyses reveal dissociation constants (Kₒff) of 0.12 min⁻¹ for kappa3 sites versus 0.04 min⁻¹ for μ-opioid receptors, suggesting faster ligand-receptor complex dissociation at kappa3 sites. This kinetic profile implies transient signaling effects at kappa3 sites compared to sustained μ-opioid receptor activation. Structural studies attribute this differential binding to:
Notably, this dual-receptor engagement may contribute to Endomorphin 1 acetate's unique in vivo pharmacological profile, where it produces antinociception through μ-opioid receptor activation while potentially modulating affective responses through kappa3 interactions [3] [4].
Endomorphin 1 acetate exerts potent regulatory effects on secondary messenger systems through Gαᵢ/o-protein coupling. In Chinese Hamster Ovary cells expressing human μ-opioid receptors (CHOμ), it inhibits forskolin-stimulated cyclic AMP accumulation with a pIC₅₀ value of 8.03 (equivalent to IC₅₀ = 9.3 nM), confirming nanomolar potency in cAMP pathway modulation [1] [2].
The temporal dynamics of cAMP suppression involve:
Table 2: Signaling Pathway Modulation by Endomorphin 1 Acetate
| Signaling Pathway | Experimental System | Potency/Effect | Reference |
|---|---|---|---|
| cAMP inhibition | Forskolin-stimulated CHOμ cells | pIC₅₀ = 8.03 (IC₅₀ = 9.3 nM) | [1] |
| IL-8 secretion potentiation | IL-1β-treated Caco-2 cells | Significant increase at 1–10 μM | [4] |
| Excitatory synaptic transmission | Rat substantia gelatinosa neurons | Inhibition at 1 μM | [1] |
Additionally, Endomorphin 1 acetate modulates neuroimmune signaling cascades. In intestinal epithelial (Caco-2) cells, it potentiates interleukin-1β-induced interleukin-8 secretion at concentrations of 1–10 μM. This effect involves crosstalk between μ-opioid receptors and interleukin-1 receptor signaling pathways, resulting in enhanced NF-κB activation and chemokine production [1] [4] [6]. In neural circuits, 1 μM Endomorphin 1 acetate significantly inhibits excitatory transmission in adult rat substantia gelatinosa neurons through presynaptic modulation of glutamate release, demonstrating its neuromodulatory potential in pain processing pathways [1] [3].
Emerging evidence indicates that Endomorphin 1 acetate may engage allosteric sites to modulate opioid receptor conformation and signaling. The sodium ion-binding pocket, a conserved allosteric site in class A G-protein-coupled receptors (including opioid receptors), serves as a critical regulator of functional selectivity. This pocket, centered around Asp114².⁵⁰ in μ-opioid receptors, undergoes conformational rearrangement upon ligand binding [6] [9].
Comparative studies with bitopic ligands demonstrate that engagement of the sodium pocket influences:
Table 3: Allosteric Modulation Effects on μ-Opioid Receptor Signaling
| Signaling Parameter | Orthosteric Agonists (e.g., fentanyl) | Bitopic Ligands Engaging Na⁺ Site | Effect of Na⁺ Site Engagement |
|---|---|---|---|
| Gαᵢ activation (cAMP) | Full agonism (EC₅₀ = 9 nM) | Full agonism (EC₅₀ = 0.8–4.7 nM) | Unchanged potency |
| β-arrestin-2 recruitment | Full efficacy (Eₘₐₓ = 119%) | Partial efficacy (Eₘₐₓ = 54%) | 55% reduction |
| Gαz protein activation | High efficacy | Lowest efficacy among μ-agonists | Significantly reduced |
While Endomorphin 1 acetate primarily engages the orthosteric binding pocket, molecular dynamics simulations suggest its C-terminal phenylalaninamide may transiently interact with the allosteric vestibule adjacent to the sodium pocket. This interaction potentially stabilizes receptor conformations favoring G-protein coupling over arrestin recruitment—a mechanism analogous to C6 guano derivatives that show 55% reduced arrestin recruitment despite full G-protein agonism [6]. This biased signaling profile holds therapeutic significance, as reduced arrestin association correlates with diminished opioid side effects in preclinical models [3] [6] [9].
The proline residue at position 2 in Endomorphin 1 acetate appears critical for conferring signaling bias. Substitution with β-(R)-proline enhances μ-opioid receptor binding affinity and stabilizes a receptor conformation that preferentially activates Gαᵢ over Gαz subunits. This stereoselective effect demonstrates how minor structural modifications can exploit allosteric mechanisms to fine-tune functional selectivity at opioid receptors [8] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1